6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane
Overview
Description
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane, also known as 6,6-Dibenzyl-14-crown-4, is a crown ether derivative. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is known for its ability to act as an ionophore, which means it can transport ions across lipid membranes. It is particularly selective for lithium ions, making it useful in various applications, including ion-selective electrodes .
Mechanism of Action
Target of Action
The primary target of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane, also known as Lithium Ionophore VI , is lithium ions (Li+) . This compound serves as a neutral carrier in PVC ion-selective electrodes .
Mode of Action
This compound interacts with its target by selectively binding to lithium ions. This interaction improves the selectivity of the electrode for lithium ions over sodium (Na+) and potassium (K+) ions .
Biochemical Pathways
It’s known that the compound’s action influences the movement of lithium ions, which are crucial in various cellular processes, including signal transduction and maintaining cell potential .
Pharmacokinetics
As a crown ether derivative, it’s likely to have unique pharmacokinetic properties related to its ability to form complexes with cations .
Result of Action
The primary result of the action of this compound is the enhanced selectivity of ion-selective electrodes for lithium ions. This allows for more accurate measurement of lithium ion concentrations, which is particularly useful in clinical settings where monitoring lithium levels is essential .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, in a PVC ion-selective electrode, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane typically involves the reaction of dibenzyl ether with ethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through a series of etherification steps, forming the cyclic crown ether structure. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ether groups, potentially altering the compound’s ionophoric properties.
Substitution: The benzyl groups can be substituted with other functional groups to create new derivatives with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution can produce a range of functionalized crown ethers .
Scientific Research Applications
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane has several scientific research applications:
Chemistry: Used as an ionophore in ion-selective electrodes, particularly for lithium ions.
Biology: Investigated for its potential to transport ions across biological membranes.
Medicine: Studied for its potential use in drug delivery systems due to its ability to encapsulate ions.
Industry: Utilized in the development of sensors and analytical devices for detecting specific ions
Comparison with Similar Compounds
Similar Compounds
6,6-Dibenzyl-12-crown-4: Another crown ether with a similar structure but different ring size.
6,6-Dibenzyl-15-crown-5: A larger crown ether with different ion selectivity properties.
6,6-Dibenzyl-18-crown-6: Known for its ability to complex with larger ions like potassium
Uniqueness
6,6-Dibenzyl-1,4,8,11-tetraoxacyclotetradecane is unique due to its specific ion selectivity for lithium ions, which is not as pronounced in other crown ethers. This makes it particularly valuable in applications requiring high lithium ion selectivity, such as in ion-selective electrodes .
Properties
IUPAC Name |
6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-3-8-22(9-4-1)18-24(19-23-10-5-2-6-11-23)20-27-16-14-25-12-7-13-26-15-17-28-21-24/h1-6,8-11H,7,12-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMUFHBMXZLDLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCC(COCCOC1)(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399929 | |
Record name | Lithium ionophore VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106868-21-7 | |
Record name | Lithium ionophore VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6,6-dibenzyl-1,4,8,11-tetraoxacyclotetradecane contribute to the selectivity of lithium ion-selective electrodes?
A: this compound acts as an ionophore in Li-ISE membranes. [, ] Ionophores are molecules designed to selectively bind to specific ions, in this case, lithium ions (Li+). This selectivity stems from the ionophore's molecular structure, which creates a cavity with a size and chemical environment preferential for Li+ binding. The presence of the two benzyl groups on the tetraoxacyclotetradecane ring likely contributes to the steric hindrance that hinders larger ions, like sodium (Na+), from binding effectively. This selective binding of Li+ by the ionophore is crucial for the electrode's ability to measure Li+ concentrations accurately, even in the presence of other ions. []
Q2: What are the advantages of using a Li-ISE incorporating this compound in a clinical setting?
A2: Research indicates that a Li-ISE utilizing a membrane containing this compound exhibits several beneficial characteristics for clinical applications:
- Fast kinetic response: This allows for rapid measurement of Li+ concentrations. []
- Good precision and reproducibility: This ensures reliable and consistent results across measurements. []
- High sensitivity: The electrode can detect small changes in Li+ concentrations, which is critical for monitoring therapeutic drug levels. []
- Sustained sensitivity: The membrane retains its sensitivity even after prolonged contact with biological samples, enhancing its practicality for clinical use. []
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